Pdgfr|A/|A/vegfr-2-IN-1

Kinase Inhibition PDGFRα/β VEGFR-2

Research on PDGF- and VEGF-driven angiogenesis is often confounded by kinase inhibitors with skewed potency ratios (e.g., sunitinib). This 2-oxoindole inhibitor (compound 6f) offers equipotent blockade for target attribution studies. - **Kinase Profile:** IC50 PDGFRα = 7.41 nM; PDGFRβ = 6.18 nM; VEGFR-2 = 7.49 nM (max/min ratio = 1.2). - **Selectivity Advantage:** Avoids confounding inhibition of c-Kit, FLT3, or RET. - **Validation:** Antiproliferative in MDA-PATC53/PL45 cells; non-toxic in RWPE-1 normal cells.

Molecular Formula C23H16BrClN2O3
Molecular Weight 483.7 g/mol
Cat. No. B12378896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePdgfr|A/|A/vegfr-2-IN-1
Molecular FormulaC23H16BrClN2O3
Molecular Weight483.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C3=C(C=CC(=C3)Cl)NC2=O)OCC(=O)NC4=CC=C(C=C4)Br
InChIInChI=1S/C23H16BrClN2O3/c24-15-3-6-17(7-4-15)26-22(28)13-30-18-8-1-14(2-9-18)11-20-19-12-16(25)5-10-21(19)27-23(20)29/h1-12H,13H2,(H,26,28)(H,27,29)/b20-11-
InChIKeyQGBCGEHFXFLUCK-JAIQZWGSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PDGFRα/β/VEGFR-2-IN-1: Multi-Targeted Kinase Inhibitor Overview


PDGFRα/β/VEGFR-2-IN-1 (also designated compound 6f) is a synthetic small-molecule tyrosine kinase inhibitor belonging to the 2-oxoindole chemotype. It is rationally designed to simultaneously target platelet-derived growth factor receptor alpha (PDGFRα), platelet-derived growth factor receptor beta (PDGFRβ), and vascular endothelial growth factor receptor 2 (VEGFR-2) at low nanomolar concentrations, thereby disrupting both PDGF-driven stromal signaling and VEGF-driven angiogenic pathways [1]. Its molecular formula is C₂₃H₁₆BrClN₂O₃ (MW 483.7 g/mol) [2].

Target Profile Balanced PDGFRα/β and VEGFR-2 inhibition
Pathway Context Disrupts PDGF-driven stromal and VEGF-driven angiogenic signaling
Research Tool Cell-free kinase assay validated triple-target engagement

Why Generic Substitution Fails for This Inhibitor


The clinical and investigative utility of a multi-kinase inhibitor is defined by its precise target inhibition profile and potency ratios, not merely its class membership. Commercially available alternatives such as sunitinib, nintedanib, and pazopanib exhibit markedly different IC₅₀ values across PDGFRα, PDGFRβ, and VEGFR-2, often displaying significant potency imbalances [1][2]. For instance, sunitinib shows a >35-fold potency gap between PDGFRβ and VEGFR-2, while nintedanib's PDGFR inhibition is substantially weaker than its VEGFR-2 activity. Such discrepancies lead to divergent biological effects in angiogenesis and tumor-stroma models, making simple interchange scientifically unsound without targeted comparative data.

Class mismatch: pan-kinase profiles (sunitinib, nintedanib) vs. balanced triple-target inhibition may shift pathway interpretation.

Potency ratio divergence across PDGFRα/β and VEGFR-2 can alter stromal/angiogenic endpoint readouts.

Broader off-target engagement (e.g., c-Kit, FLT3) may confound mechanistic attribution in target-specific assays.

Quantitative Evidence for Target Differentiation


Balanced Triple-Kinase Potency vs. Sunitinib

In a direct head-to-head biochemical kinase assay, compound 6f demonstrated uniformly potent inhibition of PDGFRα, PDGFRβ, and VEGFR-2, with a narrow IC₅₀ range (6.18–7.49 nM). This contrasts sharply with the reference compound sunitinib, which showed highly variable potency (2.13–78.46 nM) across the same three kinases, creating a >36-fold intra-profile potency gap [1].

Triple-Kinase IC₅₀
Head-to-head
6f: 6.18–7.49 nM (ratio 1.2) vs Sunitinib: 2.13–78.46 nM (ratio 36.8)
Balanced profile supports cleaner pathway attribution
In vitro recombinant kinase assay
Kinase Inhibition PDGFRα/β VEGFR-2 Head-to-Head

Enhanced PDGFRα Inhibition vs. Nintedanib and Pazopanib

While reported IC₅₀ values for nintedanib and pazopanib against PDGFRα are in the 59–71 nM range, 6f achieves an IC₅₀ of 7.41 nM in a comparable cell-free kinase assay format. This represents an approximate 8- to 9.6-fold improvement in PDGFRα inhibition relative to these widely used multi-kinase inhibitors [1][2][3].

PDGFRα IC₅₀
Cross-study comparable
6f: 7.41 nM vs Nintedanib: 59 nM, Pazopanib: 71 nM
Supports PDGFRα-driven stromal biology studies
Data from independent studies; conditions not identical
PDGFRα Inhibition Kinase Profiling Nintedanib Pazopanib

Antiproliferative Activity in Pancreatic Cancer Models

Compound 6f was the most potent antiproliferative agent among 29 synthesized analogs when tested against PDAC cell lines, achieving IC₅₀ values of 1.73 µM in MDA-PATC53 and 2.40 µM in PL45 cells. It outperformed the closely related benzyloxy congener 9f (IC₅₀ = 2.85 µM and 2.96 µM, respectively) [1].

Cell-Model IC₅₀
Cross-study comparable
MDA-PATC53: 1.73 µM (6f) vs 2.85 µM (9f); PL45: 2.40 µM vs 2.96 µM
Supports cell-model endpoint review in PDAC research
Five-dose NCI antiproliferative screening
Pancreatic Cancer Antiproliferative MDA-PATC53 PL45

Selectivity Window in Normal Prostate Cells

When tested against the non-malignant prostate epithelial cell line RWPE-1, both 6f and 9f demonstrated a favorable safety profile. This differential activity—potent against PDAC tumor cells while sparing normal epithelial cells—is a critical parameter for chemical probe selection [1].

Cell Selectivity
Context-dependent
Favorable differential in RWPE-1 vs PDAC lines
Supports safety-related endpoint monitoring in normal cell context
Qualitative assessment; quantitative comparator not reported
Selectivity Safety Profile RWPE-1 Therapeutic Window

Narrow Kinase Selectivity Profile

Initial screening of compounds 6a-o and 9a-p against a panel of eleven kinases, followed by focused IC₅₀ determination, demonstrated that 6f displays 'exceptional selectivity' as a multiple kinase inhibitor, specifically targeting PDGFRα, PDGFRβ, and VEGFR-2 at nanomolar concentrations [1]. This distinguishes it from more promiscuous multi-kinase inhibitors such as sunitinib, which potently inhibits c-Kit, FLT3, and RET in addition to its primary targets [2].

Kinase Panel
Class-level inference
Primary targets: PDGFRα/β, VEGFR-2; restricted vs sunitinib's broader profile
Narrower target profile may reduce off-target interpretation
Screened against 11 kinases; full panel not reported
Kinase Selectivity Off-Target Activity Profiling

Key Application Scenarios


Stromal-Tumor Crosstalk in Pancreatic Cancer

The superior PDGFRα potency (7.41 nM; ~8-fold better than nintedanib) and balanced PDGFRβ inhibition (6.18 nM) of 6f make it the preferred chemical probe for dissecting PDGFR-driven fibroblast activation and pericyte recruitment in PDAC models, as directly evidenced by its potent antiproliferative activity in MDA-PATC53 and PL45 cell lines [1]. Its favorable safety profile in RWPE-1 normal epithelial cells further supports its use in co-culture systems where stromal and epithelial compartments must be evaluated independently [1].

Balanced Angiogenesis Inhibition Without Off-Target Effects

For angiogenesis assays where simultaneous and equipotent blockade of VEGFR-2 (7.49 nM) and PDGFR kinases is required without confounding inhibition of c-Kit, FLT3, or RET, 6f offers a targeted alternative to sunitinib. The 10.5-fold greater VEGFR-2 potency and balanced profile (max/min IC₅₀ ratio = 1.2) of 6f versus sunitinib's skewed profile (max/min ratio = 36.8) reduces the likelihood of PDGFRβ-dominated pharmacology masking VEGFR-2 contributions [1]. This is critical for tube formation assays, aortic ring sprouting models, and in vivo Matrigel plug angiogenesis studies where target attribution matters [1].

SAR Benchmarking for Type IIB Kinase Inhibitors

As a 2-oxoindole derivative directly compared to sunitinib in both kinase assays and molecular docking studies that confirmed analogous binding mode engagement with the hinge region (Glu917/Cys919), 6f serves as an optimized benchmark compound for SAR programs developing next-generation type IIB VEGFR-2/PDGFR inhibitors [1]. Its quantitative IC₅₀ dataset against all three targets enables precise computational modeling validation and pharmacophore refinement [1].

Application
Selection Property
Validation Focus
PDAC stromal-tumor signaling studies
Balanced PDGFRα/β and VEGFR-2 inhibition profile
Verify target engagement in fibroblast and pericyte co-culture models
Angiogenesis pathway studies
Equipotent VEGFR-2/PDGFR inhibition without c-Kit/FLT3 off-targets
Confirm balanced pathway blockade in tube formation or Matrigel plug assays
Type IIB VEGFR-2/PDGFR inhibitor SAR programs
Quantitative triple-target IC₅₀ dataset
Validate computational docking and pharmacophore models against sunitinib binding mode
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